2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid
Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is an organic compound characterized by its oxolane ring and tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptide synthesis due to its stability and reactivity.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-8-7(9(13)14)4-5-16-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKOZYSIEWQQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(CCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909324-70-4 | |
| Record name | 2-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This step ensures the amino group does not participate in unwanted side reactions.
Formation of the Oxolane Ring: The protected amino compound is then subjected to cyclization to form the oxolane ring. This can be achieved through various cyclization reactions depending on the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The Boc-protected amino group can be substituted with various nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolane ring and the carboxylic acid group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted derivatives, free amines, and oxidized or reduced forms of the compound.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acids and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable peptide bonds.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and therapeutic peptides.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 2-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid exerts its effects involves several molecular targets and pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds through nucleophilic attack by the amino group on the carboxylic acid group.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by mimicking the transition state of enzyme-substrate complexes.
Pathway Modulation: In biological systems, it can modulate various metabolic pathways by interacting with key enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: Compounds with similar Boc-protected amino groups but different side chains.
Oxolane derivatives: Compounds with variations in the oxolane ring structure or substituents.
Uniqueness
2-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is unique due to its combination of the Boc-protected amino group and the oxolane ring, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and as an intermediate in organic synthesis.
Biological Activity
2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid, also known by its IUPAC name (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C10H17NO5
- Molecular Weight : 231.248 g/mol
- CAS Number : 869785-31-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be selectively removed under acidic conditions, allowing the free amino group to participate in biochemical reactions. This feature is crucial for its role as a potential inhibitor or substrate in enzymatic pathways.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds related to this compound. For instance, structure-activity relationship (SAR) analyses have shown that modifications in the oxolane structure can enhance cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 15.2 ± 1.1 | |
| Compound B | MCF7 (Breast Cancer) | 12.4 ± 0.9 | |
| Compound C | HeLa (Cervical Cancer) | 8.6 ± 0.5 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Its derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.
| Derivative | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Derivative X | E. coli | 32 | |
| Derivative Y | S. aureus | 16 |
Study on Antitumor Efficacy
In a controlled study, researchers synthesized a series of oxolane derivatives and tested their efficacy against human cancer cell lines. The results indicated that certain modifications to the oxolane ring significantly improved cytotoxic effects, suggesting that the structural integrity and functional groups play a pivotal role in enhancing biological activity.
Study on Antimicrobial Properties
Another study focused on the antimicrobial activity of various derivatives of the compound against clinically relevant pathogens. The findings highlighted that specific substitutions could lead to enhanced antibacterial properties, making these compounds potential candidates for developing new antibiotics.
Q & A
Basic: What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of this compound?
The Boc group serves as a transient protecting group for amines, enabling selective functionalization of other reactive sites (e.g., carboxylic acids) during synthesis. It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This strategy prevents unwanted side reactions during peptide coupling or modifications to the oxolane ring .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions on the oxolane ring and Boc-group integration.
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially after Boc deprotection or coupling reactions .
Advanced: How can researchers optimize Boc deprotection conditions to preserve the oxolane ring’s integrity?
Deprotection typically uses trifluoroacetic acid (TFA) in dichloromethane (DCM). To minimize ring degradation:
- Concentration Gradient Studies : Test TFA concentrations (10–50% v/v) and reaction times (30 min–2 hr).
- Stability Monitoring : Use HPLC to track oxolane ring stability post-deprotection.
- Alternative Acids : Explore milder acids (e.g., HCl/dioxane) if TFA induces side reactions .
Advanced: How to design experiments for studying pH-dependent stability of this compound?
Buffer Preparation : Create solutions spanning pH 1–10 (e.g., HCl for acidic, phosphate for neutral, NaOH for basic).
Incubation : Expose the compound to each buffer at 25°C and 37°C.
Analysis : Quantify degradation via HPLC and identify byproducts using LC-MS.
Kinetic Modeling : Calculate half-lives and activation energies to predict shelf-life .
Advanced: How to resolve contradictions in reported coupling efficiencies for amide bond formation?
Conflicting data may arise from reagent choice (e.g., EDC vs. DCC) or solvent effects. To address this:
- Systematic Screening : Test coupling agents (EDC, HATU, DCC) in polar aprotic solvents (DMF, DCM).
- Additive Optimization : Include HOBt or HOAt to suppress racemization.
- Real-Time Monitoring : Use FTIR or in situ NMR to track reaction progress and intermediate formation .
Advanced: What strategies mitigate steric hindrance during functionalization of the oxolane ring?
- Temperature Modulation : Elevated temperatures (40–60°C) enhance molecular mobility.
- Catalytic Systems : Use Pd-based catalysts for Suzuki-Miyaura couplings or Cu(I) for azide-alkyne cycloadditions.
- Protection/Deprotection Cycles : Temporarily protect the carboxylic acid to reduce steric bulk during reactions .
Basic: How is this compound applied in peptide synthesis?
The Boc-protected amine allows sequential peptide elongation. For example:
Coupling : Activate the carboxylic acid with DCC/HOBt to form amide bonds with free amines.
Deprotection : Remove Boc with TFA before introducing the next amino acid.
Final Cleavage : Use strong acids (e.g., HF) to release the peptide from solid-phase resins .
Advanced: What computational methods predict this compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Models electronic properties and reaction pathways.
- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., proteases) to predict cleavage sites.
- ADMET Profiling : Estimates absorption, distribution, and toxicity using tools like SwissADME .
Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?
- Intermediate Purity : Ensure each step is validated by HPLC/NMR before proceeding.
- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., oxolane ring oxidation).
- Solvent Optimization : Switch to anhydrous DMF or THF to suppress hydrolysis .
Basic: What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
